methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoate core substituted with methoxy groups and an imidazo[4,5-c]pyridine moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Benzoate Core: The starting material, 4,5-dimethoxybenzoic acid, is esterified using methanol and a catalytic amount of sulfuric acid to form methyl 4,5-dimethoxybenzoate.
Synthesis of the Imidazo[4,5-c]pyridine Moiety: This involves the cyclization of appropriate precursors such as 4-methoxyphenylamine and 2,3-diaminopyridine under acidic conditions.
Coupling Reaction: The imidazo[4,5-c]pyridine derivative is then coupled with the methyl 4,5-dimethoxybenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as demethylation using boron tribromide (BBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boron tribromide (BBr3) for demethylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of phenols or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA Intercalation: Interacting with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxy-4-hydroxybenzoate: Similar benzoate core but lacks the imidazo[4,5-c]pyridine moiety.
4-Methoxyphenylamine: Shares the methoxyphenyl group but lacks the benzoate and imidazo[4,5-c]pyridine structures.
Uniqueness
Methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of a benzoate core with methoxy groups and an imidazo[4,5-c]pyridine moiety. This unique structure may confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H26N4O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H26N4O6/c1-31-15-7-5-14(6-8-15)22-21-17(25-13-26-21)9-10-28(22)24(30)27-18-12-20(33-3)19(32-2)11-16(18)23(29)34-4/h5-8,11-13,22H,9-10H2,1-4H3,(H,25,26)(H,27,30) |
InChI Key |
MAFOKVMBKLXXPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC)NC=N3 |
Origin of Product |
United States |
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